Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate
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Overview
Description
Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate is a complex organic compound that combines a steroidal backbone with a chromenyl ether moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate typically involves multiple steps:
Starting Materials: The synthesis begins with cholest-5-en-3-ol (cholesterol) and 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-ol.
Esterification: Cholesterol is first esterified with acetic anhydride to form cholest-5-en-3-yl acetate.
Etherification: The chromenyl ether moiety is then introduced through a nucleophilic substitution reaction, where the hydroxyl group of the chromen-7-ol reacts with the acetate group of cholest-5-en-3-yl acetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy and chromenyl moieties.
Reduction: Reduction reactions can target the carbonyl group in the chromenyl ring.
Substitution: Nucleophilic substitution reactions can occur at the acetate and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the chromenyl and methoxyphenoxy groups.
Reduction: Reduced forms of the chromenyl carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate is used as a model compound to study complex organic reactions and mechanisms, particularly those involving steroidal and chromenyl structures.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural components suggest it may interact with biological membranes and proteins, influencing cellular processes.
Medicine
In medicine, research focuses on its potential therapeutic effects. The compound’s unique structure may offer anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules with specific functions.
Mechanism of Action
The mechanism of action of Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate involves its interaction with cellular targets such as enzymes and receptors. The steroidal backbone may allow it to integrate into cell membranes, while the chromenyl ether moiety could interact with specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cholesteryl acetate: Similar in having a steroidal backbone but lacks the chromenyl ether moiety.
Cholesteryl benzoate: Another ester of cholesterol, differing in the esterifying group.
Cholesteryl oleate: An ester with an oleic acid moiety, used in lipid research.
Uniqueness
Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate is unique due to its combination of a steroidal structure with a chromenyl ether group. This dual functionality may confer unique biological activities and chemical reactivity, distinguishing it from other cholesterol derivatives.
Properties
Molecular Formula |
C46H60O7 |
---|---|
Molecular Weight |
725.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C46H60O7/c1-28(2)10-8-11-29(3)38-18-19-39-36-16-14-31-24-35(20-22-45(31,5)40(36)21-23-46(38,39)6)52-42(47)27-50-33-15-17-37-41(26-33)51-30(4)44(43(37)48)53-34-13-9-12-32(25-34)49-7/h9,12-15,17,25-26,28-29,35-36,38-40H,8,10-11,16,18-24,27H2,1-7H3/t29-,35+,36+,38-,39+,40+,45+,46-/m1/s1 |
InChI Key |
PLEZLKQWLGUNAB-DRZJVHRISA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)OC7=CC=CC(=C7)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)OC7=CC=CC(=C7)OC |
Origin of Product |
United States |
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